molecular formula C11H16OS B12987563 (3-(Isobutylthio)phenyl)methanol

(3-(Isobutylthio)phenyl)methanol

Cat. No.: B12987563
M. Wt: 196.31 g/mol
InChI Key: DTIWTISZRWQKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylthio)phenyl)methanol: is an organic compound with the molecular formula C11H16OS It belongs to the class of alcohols and contains a phenyl ring substituted with an isobutylthio group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isobutylthio)phenyl)methanol typically involves the nucleophilic aromatic substitution of a suitable phenyl derivative with an isobutylthio group. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3-(Isobutylthio)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-(Isobutylthio)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (3-(Isobutylthio)phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the isobutylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (3-(Isobutylthio)phenyl)methanol is unique due to the presence of the isobutylthio group, which imparts distinct hydrophobic and steric characteristics. This makes it particularly valuable in applications where these properties are advantageous .

Biological Activity

(3-(Isobutylthio)phenyl)methanol, a compound characterized by its unique isobutylthio functional group, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C11H16OSC_{11}H_{16}OS. The presence of the isobutylthio group contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites, altering enzyme activity and impacting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially modifying their signaling pathways. This interaction can lead to various physiological effects depending on the receptor type involved.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The isobutylthio group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against microbial targets.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can help in reducing oxidative stress in biological systems.
  • Potential Neuroprotective Effects : Preliminary studies suggest that it might protect neuronal cells from oxidative damage, although further investigation is required to confirm these effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluating the antimicrobial efficacy of thioether derivatives found that this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Neuroprotection :
    • In vitro studies demonstrated that compounds with similar structures could protect against neuronal cell death induced by oxidative stress. This suggests that this compound might also possess neuroprotective properties .
  • Enzyme Interaction :
    • Research into enzyme interactions indicated that derivatives of phenolic compounds could modulate acetylcholinesterase activity, which is crucial for neurotransmission. The potential for this compound to act similarly warrants further exploration .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAntioxidant ActivityNeuroprotective Effects
This compoundSignificantModeratePotential
3-(Methylthio)benzaldehydeModerateLowMinimal
3-(Ethylthio)benzaldehydeSignificantModerateLow

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

[3-(2-methylpropylsulfanyl)phenyl]methanol

InChI

InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

DTIWTISZRWQKCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.